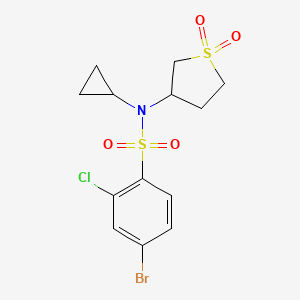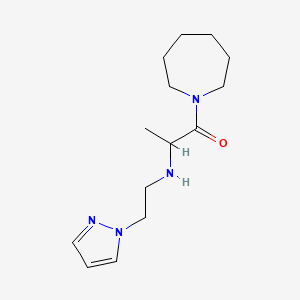![molecular formula C17H21N3O B7571953 N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine, also known as EF5, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF5 is a hypoxia marker, meaning it can be used to identify areas of low oxygen concentration in tissues. This property makes it a valuable tool for studying various physiological and pathological processes, such as tumor growth and response to therapy.
Mechanism of Action
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine works by binding to proteins that are only present in cells that are experiencing low oxygen levels. Once bound, N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine can be detected using various imaging techniques, such as fluorescent microscopy or positron emission tomography (PET). This allows researchers to identify areas of low oxygen concentration in tissues and study the effects of hypoxia on various cellular processes.
Biochemical and Physiological Effects:
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in hypoxia signaling pathways, as well as the production of reactive oxygen species (ROS). N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine has also been shown to decrease the activity of enzymes involved in DNA repair, which may make hypoxic cells more susceptible to DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine in lab experiments is its specificity for hypoxic cells. This allows researchers to study the effects of hypoxia on various cellular processes without interference from normoxic cells. However, N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine also has some limitations. It can be toxic to cells at high concentrations, and its binding to proteins can be affected by various factors, such as pH and temperature.
Future Directions
There are many potential future directions for research on N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine. One area of interest is the development of new imaging techniques that can detect N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine more accurately and with higher resolution. Another area of interest is the development of new N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine analogs that may have different properties or improved specificity for hypoxic cells. Additionally, N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine may have potential applications in the development of new cancer therapies that target hypoxic cells. Overall, N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine is a valuable tool for studying hypoxia in various physiological and pathological contexts, and its potential applications in scientific research are vast.
Synthesis Methods
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine can be synthesized using a multistep process that involves the reaction of various chemical precursors. The synthesis begins with the preparation of 2-ethylbenzimidazole, which is then reacted with 2-furoic acid to form the intermediate compound 2-(furan-2-yl)-1-ethylbenzimidazole. This intermediate is then reacted with 2-bromo-1-(propan-2-yl)ethanone to form the final product, N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine.
Scientific Research Applications
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine has been used in a variety of scientific research applications, primarily as a hypoxia marker. It has been used to study the oxygenation status of tumors, as well as the effect of various therapies on tumor oxygenation. N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine has also been used to study the role of hypoxia in various physiological processes, such as wound healing and angiogenesis.
properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-20-16-9-5-4-8-15(16)19-17(20)12-18-13(2)11-14-7-6-10-21-14/h4-10,13,18H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGCQHCEGUIHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)



![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)


